molecular formula C12H8N2 B11910382 (E)-3-(Quinolin-2-yl)acrylonitrile

(E)-3-(Quinolin-2-yl)acrylonitrile

Cat. No.: B11910382
M. Wt: 180.20 g/mol
InChI Key: INJAEPPZQXWPNK-HWKANZROSA-N
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Description

(E)-3-(Quinolin-2-yl)acrylonitrile is an organic compound that features a quinoline ring attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Quinolin-2-yl)acrylonitrile typically involves the reaction of quinoline derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation, where quinoline-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(Quinolin-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, forming (E)-3-(Quinolin-2-yl)ethylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: (E)-3-(Quinolin-2-yl)ethylamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(Quinolin-2-yl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-3-(Quinolin-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar quinoline ring structure but lacking the acrylonitrile moiety.

    2-Arylquinolines: Compounds with an aryl group attached to the quinoline ring, showing different biological activities.

    Quinolin-2-ylcarbamates: Compounds with a carbamate group attached to the quinoline ring, used in various synthetic applications.

Uniqueness: (E)-3-(Quinolin-2-yl)acrylonitrile is unique due to the presence of both the quinoline ring and the acrylonitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

(E)-3-quinolin-2-ylprop-2-enenitrile

InChI

InChI=1S/C12H8N2/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11/h1-8H/b5-3+

InChI Key

INJAEPPZQXWPNK-HWKANZROSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC#N

Origin of Product

United States

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